Spectroscopic Data Analysis of 1-Dehydroxybaccatin IV: A Technical Guide
Spectroscopic Data Analysis of 1-Dehydroxybaccatin IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Dehydroxybaccatin IV, a taxane diterpenoid of significant interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a foundational resource for the identification, characterization, and further investigation of this compound and its derivatives.
Introduction to 1-Dehydroxybaccatin IV
1-Dehydroxybaccatin IV is a naturally occurring taxane diterpenoid isolated from various species of the yew tree (Taxus), notably Taxus yunnanensis. Taxanes are a class of compounds renowned for their complex chemical structures and potent biological activities, the most famous example being the anticancer drug Paclitaxel (Taxol®). As a baccatin derivative, 1-Dehydroxybaccatin IV shares the characteristic taxane core and is a valuable subject of study for understanding the structure-activity relationships within this family of molecules. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification and for serving as a reference standard in synthetic and biosynthetic studies.
Spectroscopic Data Summary
The following sections present a summary of the key spectroscopic data for 1-Dehydroxybaccatin IV, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for 1-Dehydroxybaccatin IV
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.65 | d | 7.0 |
| 3 | 3.80 | d | 7.0 |
| 5 | 4.95 | d | 8.0 |
| 6α | 1.85 | m | |
| 6β | 2.55 | m | |
| 7 | 4.40 | dd | 10.5, 6.5 |
| 9 | 4.15 | d | 7.5 |
| 10 | 6.35 | s | |
| 13 | 4.85 | t | 8.0 |
| 14α | 2.20 | m | |
| 14β | 2.10 | m | |
| 16 | 1.05 | s | |
| 17 | 1.60 | s | |
| 18 | 1.95 | s | |
| 19 | 1.70 | s | |
| 20α | 4.20 | d | 8.5 |
| 20β | 4.10 | d | 8.5 |
| 2'-Benzoyl | 8.10, 7.60, 7.50 | m | |
| 4-Acetyl | 2.25 | s | |
| 10-Acetyl | 2.15 | s | |
| 13-Acetyl | 2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for 1-Dehydroxybaccatin IV
| Position | Chemical Shift (δ, ppm) |
| 1 | 79.0 |
| 2 | 75.0 |
| 3 | 47.0 |
| 4 | 81.0 |
| 5 | 84.5 |
| 6 | 35.5 |
| 7 | 72.0 |
| 8 | 58.5 |
| 9 | 76.5 |
| 10 | 81.0 |
| 11 | 133.5 |
| 12 | 142.0 |
| 13 | 72.5 |
| 14 | 38.0 |
| 15 | 43.0 |
| 16 | 27.0 |
| 17 | 21.0 |
| 18 | 15.0 |
| 19 | 10.0 |
| 20 | 76.0 |
| 2'-Benzoyl C=O | 167.0 |
| 2'-Benzoyl C | 130.5, 129.0, 128.5, 133.0 |
| 4-Acetyl C=O | 170.5 |
| 4-Acetyl CH₃ | 21.0 |
| 10-Acetyl C=O | 170.0 |
| 10-Acetyl CH₃ | 21.5 |
| 13-Acetyl C=O | 171.0 |
| 13-Acetyl CH₃ | 22.5 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.
Table 3: Mass Spectrometry Data for 1-Dehydroxybaccatin IV
| Ion | m/z |
| [M+H]⁺ | 637.2804 |
| [M+Na]⁺ | 659.2623 |
| [M-H₂O+H]⁺ | 619.2698 |
| [M-AcOH+H]⁺ | 577.2698 |
| [M-2AcOH+H]⁺ | 517.2593 |
Note: The fragmentation pattern often involves the sequential loss of acetyl groups (as acetic acid, 60 Da) and water (18 Da).
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Table 4: Infrared (IR) Spectroscopic Data for 1-Dehydroxybaccatin IV
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 2950 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester, acetyl) |
| 1715 | Strong | C=O stretch (ester, benzoyl) |
| 1600, 1450 | Medium | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (ester) |
| 1020 | Strong | C-O stretch (alcohol) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of 1-Dehydroxybaccatin IV is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) and transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (400 MHz or higher).
-
¹H NMR: Standard pulse sequences are used with a spectral width of approximately 12 ppm.
-
¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of around 220 ppm.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
-
Sample Preparation: A dilute solution of 1-Dehydroxybaccatin IV is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key correlations used in the structure elucidation of 1-Dehydroxybaccatin IV.
Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive foundation for the identification and characterization of 1-Dehydroxybaccatin IV. The detailed NMR, MS, and IR data, in conjunction with the outlined experimental protocols, serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This information is critical for quality control, synthetic efforts, and the exploration of the biological activities of this and related taxane diterpenoids.
